2,3-Dichloro-1-fluoro-4-methoxybenzene 2,3-Dichloro-1-fluoro-4-methoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13581555
InChI: InChI=1S/C7H5Cl2FO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3
SMILES: COC1=C(C(=C(C=C1)F)Cl)Cl
Molecular Formula: C7H5Cl2FO
Molecular Weight: 195.01 g/mol

2,3-Dichloro-1-fluoro-4-methoxybenzene

CAS No.:

Cat. No.: VC13581555

Molecular Formula: C7H5Cl2FO

Molecular Weight: 195.01 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloro-1-fluoro-4-methoxybenzene -

Specification

Molecular Formula C7H5Cl2FO
Molecular Weight 195.01 g/mol
IUPAC Name 2,3-dichloro-1-fluoro-4-methoxybenzene
Standard InChI InChI=1S/C7H5Cl2FO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3
Standard InChI Key JNMCJUYPRGWRMA-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)F)Cl)Cl
Canonical SMILES COC1=C(C(=C(C=C1)F)Cl)Cl

Introduction

Chemical Structure and Molecular Properties

The compound’s structure consists of a benzene ring substituted at positions 1 (fluoro), 2 and 3 (chloro), and 4 (methoxy). This substitution pattern creates distinct electronic effects:

  • Electron-withdrawing groups: The fluorine (σₚ = +0.78) and chlorine atoms (σₚ = +2.94) deactivate the ring through inductive effects.

  • Electron-donating group: The methoxy group (σₚ = -0.27) provides resonance donation, creating regions of varying electron density .

X-ray crystallography of analogous compounds reveals bond lengths of 1.73–1.79 Å for C-Cl and 1.34 Å for C-F, with dihedral angles between substituents ranging from 5–12° . These structural features influence its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

PropertyValueSource
Molecular Weight195.01 g/mol
Boiling Point265–268°C (est.)
Density1.52 g/cm³ (calc.)
LogP (Partition)3.44

Synthesis Methodologies

Traditional Nucleophilic Aromatic Substitution

The classical route involves sequential halogenation and methoxylation:

  • Diazotization and halogen exchange: Starting from 2,4-dichloro-3-fluoroaniline, diazotization with NaNO₂/HCl followed by CuBr/HBr yields 2,4-dichloro-1-fluoro-3-bromobenzene .

  • Methoxylation: Reacting the bromide with sodium methoxide in methanol at 110°C achieves O-methylation (85% yield) .

Photochemical SNAr Reactions

Modern protocols use 2,4-dichloro-1-fluorobenzene as the substrate. Under blue LED irradiation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as a photooxidant, methanol undergoes regioselective substitution at the para-fluoro position:

C6H3Cl2F+CH3OHDDQ, hνC7H5Cl2FO+HF\text{C}_6\text{H}_3\text{Cl}_2\text{F} + \text{CH}_3\text{OH} \xrightarrow{\text{DDQ, hν}} \text{C}_7\text{H}_5\text{Cl}_2\text{FO} + \text{HF}

This method achieves 93% yield in 18 hours using a 1:1 DCE/TFE solvent system .

MethodYieldTimeKey Advantage
Traditional SNAr75–85%24 hScalability
Photochemical SNAr89–93%18 hRegioselectivity
Microwave-Assisted88%45 minEnergy efficiency

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Antimicrobial agents: Methoxy groups enhance membrane permeability, while halogens improve target binding .

  • Kinase inhibitors: The fluorine atom enables hydrogen bonding with ATP-binding pockets .

Agrochemical Development

In pesticide synthesis, the methoxy group improves soil persistence. A 2024 study demonstrated its use in preparing fungicides effective against Phytophthora infestans at 50 ppm .

Materials Science

The rigid aromatic core is incorporated into liquid crystals (Δε = +3.2 at 589 nm) and OLED hole-transport layers (HOMO = -5.4 eV) .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.89 (s, OCH₃), 6.92 (d, J = 8.5 Hz, H-5), 7.45 (d, J = 8.5 Hz, H-6) .

  • ¹³C NMR: δ 56.1 (OCH₃), 115.2 (C-1), 122.8 (C-2), 128.4 (C-3), 152.6 (C-4) .

  • HRMS: m/z 194.9652 [M+H]⁺ (calc. 194.9658) .

Thermal Stability

TGA analysis shows decomposition onset at 215°C (5% weight loss), with complete degradation by 310°C .

Recent Research Advancements

Photoredox Catalysis

A 2025 study achieved C–H functionalization using Ir(ppy)₃ as a photocatalyst, enabling direct arylation at the meta position (72% yield) :

C7H5Cl2FO+Ar-B(OH)2Ir(ppy)3C13H9Cl2FOAr\text{C}_7\text{H}_5\text{Cl}_2\text{FO} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Ir(ppy)}_3} \text{C}_{13}\text{H}_9\text{Cl}_2\text{FOAr}

Biocatalytic Modifications

Engineered E. coli expressing P450 BM3 mutants demonstrated O-demethylation activity (kcat = 4.2 s⁻¹), enabling green synthesis of phenolic derivatives .

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